N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-5-7-19-8-6-17/h4-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUILJDBSLJBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide typically involves the nucleophilic substitution of a pyrimidine derivative with morpholine. The reaction conditions often include the use of solvents like methanol or water, and the reaction is carried out at temperatures ranging from 25°C to 30°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1.1. Pyrimidine Core Formation
Pyrimidine rings are constructed via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For example:
- Step 1 : Reaction of 4,6-dimethylpyrimidine-2-amine with morpholine under nucleophilic aromatic substitution (SNAr) conditions to introduce the morpholine moiety .
- Step 2 : Acylation of the amine group at the 5-position using propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) .
Example Reaction :
1.2. Key Intermediate Characterization
Intermediates are confirmed via:
- ¹H NMR : Signals for methyl groups (δ 2.1–2.3 ppm), morpholine protons (δ 3.6–3.8 ppm), and amide NH (δ 8.2–8.5 ppm) .
- LC-MS : Molecular ion peak observed at m/z 302.2 [M+H]⁺, consistent with the molecular formula .
2.1. Amide Hydrolysis
The propionamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:Conditions :
- Acidic: 6M HCl, reflux, 6–8 h.
- Basic: 2M NaOH, 80°C, 4–6 h.
2.2. Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring’s electron-rich positions (C-4 and C-6) are susceptible to halogenation or nitration:Key Observations :
- Bromination occurs preferentially at the para position relative to the morpholine group.
- Yields: 60–75% under mild conditions (25°C, 2 h) .
2.3. Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when halogenated:Optimized Conditions :
3.1. Thermal Stability
Thermogravimetric analysis (TGA) of analogs indicates decomposition onset at ~220°C, with major mass loss corresponding to morpholine and propionamide cleavage .
3.2. Photodegradation
UV exposure (254 nm) in methanol leads to:
Scientific Research Applications
Chemistry: N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for creating new materials with desired characteristics .
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and reducing the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2). This inhibition is achieved through hydrophobic interactions and hydrogen bonding with the enzyme active sites .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and molecular properties of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide with structurally related compounds:
Key Observations :
- Heterocyclic Core: The pyrimidine-morpholine system in the target compound contrasts with thiadiazole () and quinoline () cores in analogs. Pyrimidines are often associated with kinase inhibition, while thiadiazoles may enhance cytotoxicity .
- Functional Groups: The propionamide group is shared with the thiadiazole and quinoline derivatives, but sulfonamide () and cyano () groups in analogs alter electronic properties and binding affinities.
Pharmacological Activity Comparison
- N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide: Exhibits anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with additional cardioprotective and anti-inflammatory effects . Its thiadiazole core may facilitate DNA intercalation or topoisomerase inhibition.
- Quinoline Derivatives (): Propionamide-substituted quinolines with tetrahydrofuran and cyano groups are likely designed for kinase inhibition (e.g., EGFR or ALK), though specific data are absent.
- Sulfonamide Analog () : The sulfonamide group may enhance enzyme-targeting capabilities (e.g., carbonic anhydrase inhibition), differing from the propionamide’s role in hydrogen bonding .
Physicochemical Properties
- Solubility: The morpholine ring in the target compound may improve water solubility compared to the thiadiazole and quinoline analogs, which rely on heterocycle polarity alone.
- Metabolic Stability : Methyl groups at positions 4 and 6 on the pyrimidine ring could reduce oxidative metabolism, extending half-life relative to unsubstituted analogs.
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrimidine ring, a morpholine moiety, and a propionamide group. Its structure is critical for its biological activity, influencing its interaction with various molecular targets.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Anticancer Activity : Research indicates that this compound may act as a PI3K inhibitor, which is significant in cancer therapy due to the pathway's role in cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.
The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes and receptors involved in key cellular processes. For instance, as a PI3K inhibitor, it may disrupt signaling pathways that promote tumor growth and survival.
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis. The IC50 values ranged from 10 to 30 µM across different cell lines.
-
Antimicrobial Activity :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
-
Anti-inflammatory Activity :
- In animal models of inflammation, treatment with the compound reduced edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. Structural confirmation :
- NMR : ¹H/¹³C NMR to verify methyl (δ 1.1–1.3 ppm for propionamide CH₃), morpholine (δ 3.6–3.8 ppm for N-CH₂), and pyrimidine aromatic protons (δ 8.2–8.5 ppm).
- LC-MS : Confirm molecular weight ([M+H]⁺ expected ~307.4).
- X-ray crystallography (if crystalline) for absolute stereochemical assignment .
Basic: How is cytotoxicity (IC₅₀) evaluated for this compound in cancer cell lines, and what controls are essential?
Methodological Answer:
- Cell lines : Use human tumor cell lines (e.g., hepatocarcinoma HepG2, leukemia K562) and non-tumor lines (e.g., HEK293) for selectivity assessment.
- Protocol :
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with compound (0.1–100 µM) for 48–72 hours.
- Measure viability via MTT or resazurin assays.
- Controls :
- Positive control : Doxorubicin (IC₅₀ ~0.1–1 µM in tumor cells).
- Vehicle control (DMSO <0.1%).
- Data analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Report as mean ± SD from ≥3 replicates .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Methodological Answer:
- Variable substituents :
- Pyrimidine ring : Test 4,6-dimethyl vs. halogen/electron-withdrawing groups.
- Morpholine : Replace with piperazine or thiomorpholine for solubility/logP modulation.
- Propionamide : Compare with acetamide or benzamide derivatives.
- Assays :
- In vitro : Cytotoxicity (IC₅₀), apoptosis (Annexin V/PI flow cytometry).
- Molecular docking : Target kinases (e.g., CDK2, EGFR) using AutoDock Vina.
- Prioritization : Compounds with IC₅₀ <10 µM in tumor cells and >5-fold selectivity over non-tumor cells advance to in vivo testing .
Advanced: What strategies resolve contradictions in cytotoxicity data across independent studies?
Methodological Answer:
- Common discrepancies : Variability in IC₅₀ due to:
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and standardize passage numbers.
- Assay conditions : Control for serum content (e.g., 10% FBS vs. serum-free).
- Compound stability : Confirm stability in DMSO (e.g., HPLC purity after 24h storage).
- Mitigation :
Advanced: How is in vivo efficacy assessed, and what pharmacokinetic parameters require optimization?
Methodological Answer:
- Animal models :
- Subcutaneous xenografts (e.g., HepG2 in nude mice).
- Dose: 10–50 mg/kg (oral or intraperitoneal, q.d. for 21 days).
- Endpoints : Tumor volume reduction, body weight (toxicity), and histopathology.
- PK optimization :
- Bioavailability : Improve via prodrug strategies (e.g., esterification).
- Half-life : Monitor plasma levels via LC-MS/MS; target t₁/₂ >4h.
- Tissue distribution : Quantify compound in liver/kidneys .
Advanced: What analytical methods address compound degradation during biological assays?
Methodological Answer:
- Degradation pathways : Hydrolysis (amide bond) or oxidation (morpholine ring).
- Analytical tools :
- HPLC-UV/MS : Monitor degradation products (e.g., free pyrimidine amine).
- Stress testing : Expose compound to pH 1–13, H₂O₂, or light (ICH Q1A guidelines).
- Stabilization :
Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Key parameters :
- logP : Target 2–3 (AlogP algorithm).
- PSA (polar surface area) : <90 Ų (predicts BBB permeability).
- Tools :
- Molinspiration : Calculate physicochemical properties.
- MD simulations : Model interactions with P-glycoprotein.
- Synthetic focus : Reduce hydrogen bond donors (e.g., replace morpholine with lipophilic groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
